molecular formula C16H30O3 B3289428 2-Methylheptanoic anhydride CAS No. 857892-87-6

2-Methylheptanoic anhydride

Cat. No.: B3289428
CAS No.: 857892-87-6
M. Wt: 270.41 g/mol
InChI Key: RWNXHDBPCPMSIB-UHFFFAOYSA-N
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Description

2-Methylheptanoic anhydride is an organic compound with the molecular formula C₁₆H₃₀O₃. It is an anhydride derived from 2-methylheptanoic acid. Anhydrides are a class of compounds that are highly reactive and are commonly used in organic synthesis due to their ability to form esters and amides .

Preparation Methods

2-Methylheptanoic anhydride can be synthesized through the reaction of 2-methylheptanoic acid with a dehydrating agent. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient and provides a direct route to the anhydride.

Chemical Reactions Analysis

2-Methylheptanoic anhydride undergoes several types of chemical reactions:

Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are 2-methylheptanoic acid, esters, amides, and primary alcohols .

Scientific Research Applications

2-Methylheptanoic anhydride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylheptanoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the following steps:

Comparison with Similar Compounds

2-Methylheptanoic anhydride can be compared with other similar anhydrides, such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in its reactions .

Similar Compounds

  • Acetic anhydride
  • Benzoic anhydride
  • Propionic anhydride

These compounds share similar reactivity patterns but differ in their alkyl or aryl groups, which can affect their physical properties and applications.

Properties

IUPAC Name

2-methylheptanoyl 2-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-5-7-9-11-13(3)15(17)19-16(18)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXHDBPCPMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)OC(=O)C(C)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675470
Record name 2-Methylheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857892-87-6
Record name 2-Methylheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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